
Obtusifolin
概要
説明
Obtusifolin (C₁₆H₁₂O₅) is an anthraquinone primarily isolated from the seeds of Senna obtusifolia (L.) H.S. Irwin & Barneby, a plant traditionally used in Asia, Africa, and the Americas for treating rheumatism, hyperlipidemia, and diabetes . It is the second most abundant anthraquinone in S. obtusifolia, following aurantio-obtusin . Structurally, it features hydroxyl and methoxy substituents at positions 1, 2, 3, and 8, contributing to its bioactivity .
準備方法
オプツシフォリンは、メタノール抽出法を用いてセンナ・オプツシフォリアの種子から抽出できます . 通常、種子は乾燥させて細かく粉砕してから、溶媒抽出を行います。次に、メタノール抽出物を精製してオプツシフォリンを単離します。 工業生産方法では、大量抽出および精製プロセスを用いて、大量の化合物を得ることがあります .
化学反応の分析
オプツシフォリンは、酸化、還元、置換反応などのさまざまな化学反応を起こします。 オプツシフォリンは、疎水性相互作用と水素結合を通じてCYP1A2酵素の活性を阻害することが示されています . これらの反応で使用される一般的な試薬には、CYP1A2酵素の基質であるフェナセチンとエトキシレゾルフィンがあります . これらの反応から生成される主な生成物には、フェナセチンとエトキシレゾルフィンからの脱エチル化によって生成される代謝物が含まれます .
科学研究への応用
オプツシフォリンは、さまざまな分野における科学研究への応用について、広く研究されてきました。
化学: オプツシフォリンは、プロカルシノゲンの活性化に関与するCYP1A2酵素の選択的阻害剤として使用されます. この酵素に対する阻害効果により、酵素-基質相互作用と薬物代謝を研究するための貴重なツールとなっています。
科学的研究の応用
Obtusifolin has been extensively studied for its scientific research applications in various fields:
Chemistry: This compound is used as a selective inhibitor of the CYP1A2 enzyme, which is involved in the activation of procarcinogens. Its inhibitory effects on this enzyme make it a valuable tool for studying enzyme-substrate interactions and drug metabolism.
Biology: This compound has been shown to reduce inflammation by inhibiting the NF-κB signaling pathway. .
Medicine: This compound has demonstrated potential in preventing breast cancer metastasis and ameliorating memory impairment.
作用機序
オプツシフォリンは、いくつかの分子メカニズムを通じてその効果を発揮します。 オプツシフォリンは、酵素の活性部位との疎水性相互作用と水素結合を形成することにより、CYP1A2酵素の活性を阻害します . さらに、オプツシフォリンは、炎症や免疫応答において重要な役割を果たすNF-κBシグナル伝達経路を調節します . この経路を阻害することにより、オプツシフォリンは、炎症性サイトカインと酵素の発現を抑制し、炎症を軽減します .
類似化合物の比較
オプツシフォリンは、エモジンやクリソファノールなどの他のアントラキノンと構造的に類似しています . オプツシフォリンは、これらの化合物とは異なる独自の特性を示します。 たとえば、オプツシフォリンは、他のアントラキノンと比較して、CYP1A2酵素に対する選択性が高い . この選択性は、酵素阻害と薬物相互作用を研究するための貴重なツールとなります。 他の類似化合物には、グルコオプツシフォリンがあります。これは、同様の抗炎症作用を共有しますが、グリコシル化パターンが異なります .
類似化合物との比較
Key Pharmacological Activities :
- Anti-Osteoarthritis (OA) : Inhibits NF-κB signaling, reduces expression of matrix metalloproteinases (MMP3, MMP13), and cyclooxygenase-2 (Cox2), thereby attenuating cartilage degradation .
- Antioxidant : Mitigates oxidative stress by enhancing superoxide dismutase (SOD) and catalase (CAT) activity .
- Antihyperlipidemic : Lowers total cholesterol, triglycerides, and LDL-C while increasing HDL-C in hyperlipidemic models .
- Anti-Cancer : Suppresses breast cancer bone metastasis by targeting parathyroid hormone-related protein (PTHrP) .
Comparison with Similar Anthraquinones
Structural and Functional Overview
Anthraquinones from S. obtusifolia share a common tricyclic aromatic backbone but differ in substituent groups, leading to varied biological activities. Below is a comparative analysis of Obtusifolin with aurantio-obtusin, rhein, aloe-emodin, and emodin (Table 1).
Table 1: Comparative Analysis of this compound and Related Anthraquinones
Mechanistic Differences in OA Treatment
- This compound vs. Rhein : Both inhibit NF-κB and MMPs, but this compound shows superior cartilage protection in vivo (OARSI score reduction: 60% vs. 40% for rhein) .
- This compound vs. Emodin : While both reduce Cox2 expression, this compound exhibits lower cytotoxicity (cell viability >90% at 100 μM vs. <70% for emodin) .
- This compound vs. Aurantio-obtusin : The latter lacks direct OA studies but shows stronger lipid-lowering effects (30% TG reduction vs. 20% for this compound) .
Research Findings Highlighting Efficacy
- In Vitro : this compound (50 μM) reduced IL-1β-induced MMP13 expression by 70%, comparable to celecoxib (a COX2 inhibitor) .
- In Vivo : Oral administration (100 mg/kg) in OA-induced mice decreased cartilage damage (OARSI score: 2.1 vs. 4.8 in controls) and subchondral bone thickening .
Critical Analysis of Limitations and Contradictions
- Understudied Compounds: Aurantio-obtusin and physcion (another S. obtusifolia anthraquinone) lack comprehensive OA studies despite promising lipid-modulating effects .
- Dose-Dependent Toxicity : High-dose this compound (≥200 mg/kg) may induce mitochondrial ROS in endothelial cells, suggesting a narrow therapeutic window .
- Comparative Gaps: Emodin’s anti-inflammatory potency exceeds this compound in non-OA models (e.g., colitis), but its toxicity limits clinical use .
生物活性
Obtusifolin is an anthraquinone compound primarily derived from the seeds of Cassia tora and the leaves of Senna obtusifolia. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and implications for future research.
This compound exhibits several mechanisms that contribute to its biological activities:
-
Inhibition of Inflammatory Pathways :
- This compound has been shown to inhibit the expression of matrix metalloproteinases (MMPs) such as Mmp3 and Mmp13, as well as cyclooxygenase-2 (Cox2), which are crucial in osteoarthritis (OA) progression. In a study involving IL-1β-treated chondrocytes, this compound reduced the expression of these inflammatory markers in a dose-dependent manner, demonstrating its potential as an anti-OA agent .
- It also regulates the NF-κB signaling pathway, a critical mediator in inflammation. The phosphorylation of p65, a component of the NF-κB complex, was decreased upon treatment with this compound, indicating a reduction in inflammatory signaling .
- Protection Against Oxidative Stress :
- Anticancer Properties :
Biological Activities
This compound's biological activities can be summarized as follows:
Osteoarthritis Model
In a controlled study using surgically induced OA mouse models, this compound was administered orally. The results demonstrated a significant reduction in cartilage damage and inflammation markers compared to untreated controls. The OARSI grade (Osteoarthritis Research Society International grading system) showed improvements alongside reduced osteophyte formation and subchondral bone plate thickness .
Diabetes Mellitus
In another study focusing on diabetic conditions, this compound's ability to mitigate oxidative stress was evaluated. The findings suggested that it could serve as a therapeutic agent for managing complications associated with diabetes by protecting endothelial cells from high glucose-induced damage .
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for assessing Obtusifolin’s antioxidant activity in vitro?
this compound’s antioxidant properties can be evaluated using assays such as superoxide dismutase (SOD) and catalase (CAT) activity measurements, alongside quantification of reactive oxygen species (ROS) via flow cytometry. Lipid peroxidation levels (e.g., malondialdehyde, MDA) and mitochondrial ROS production are critical markers. Dose-dependent experiments (e.g., 5–10 mg/mL in HUVECs) should validate efficacy, ensuring controls for high-glucose or pro-inflammatory conditions .
Q. How can researchers determine the optimal concentration range of this compound for cell-based studies?
Conduct preliminary viability assays (e.g., MTT or CCK-8) across a concentration gradient (e.g., 1–50 µM) to identify non-toxic ranges. For example, in BV2 microglial cells, non-cytotoxic concentrations (e.g., 10–20 µM) effectively inhibit LPS-induced inflammation without compromising cell integrity . Always include positive controls (e.g., celecoxib) and validate results with dose-response curves .
Q. What pharmacokinetic parameters of this compound should be prioritized in preclinical studies?
Key parameters include elimination half-life (3.1 ± 0.7 h in rats), AUC0–t (491.8 ± 256.7 ng×h/mL), and bioavailability. These metrics inform dosing regimens for in vivo models. Use LC-MS/MS for plasma concentration analysis and compare outcomes across species to assess translational relevance .
Advanced Research Questions
Q. How does this compound modulate mitochondrial apoptosis pathways in hyperglycemic endothelial cells?
this compound inhibits mitochondrial apoptosis by blocking Omi/HtrA2 release into the cytosol, thereby suppressing caspase-3/-9 activation. Validate via Western blotting for XIAP upregulation and PARP cleavage. Mitochondrial membrane potential (MMP) assays and respiratory chain complex I/III activity measurements (e.g., JC-1 staining) further confirm protection against ROS-driven dysfunction .
Q. What experimental strategies resolve contradictions in this compound’s anti-inflammatory efficacy across different disease models?
Discrepancies may arise from cell-type-specific signaling (e.g., NF-κB in chondrocytes vs. MAPK in microglia). Use pathway-specific inhibitors (e.g., SB203580 for p38) and gene silencing (siRNA for NLRP3) to isolate mechanisms. Cross-validate findings in primary cells (e.g., HUVECs) and animal models (e.g., DMM-induced osteoarthritis in mice) .
Q. How can researchers elucidate this compound’s dual role in tyrosinase inhibition and neuroprotection?
Employ competitive enzyme kinetics (IC50 = 7.0 µM for tyrosinase) alongside neuroinflammatory assays (e.g., IL-1β, COX-2 suppression in BV2 cells). Structural-activity relationship (SAR) studies comparing this compound derivatives (e.g., 7-Methoxy this compound) can identify critical functional groups for target specificity .
Q. What statistical approaches are essential for interpreting dose-dependent effects of this compound in multi-omics datasets?
Use multivariate analysis (e.g., PCA or hierarchical clustering) to integrate transcriptomic and proteomic data. For dose-response trends, apply nonlinear regression models (e.g., sigmoidal curves) and ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Report effect sizes and confidence intervals to address variability in biological replicates .
Q. Methodological Guidance
Q. How to design a robust in vitro-in vivo correlation (IVIVC) study for this compound?
- In vitro: Simulate physiological conditions (e.g., hyperglycemia in HUVECs, LPS-induced inflammation in microglia).
- In vivo: Use diabetic or osteoarthritis rodent models with pharmacokinetic sampling.
- Analysis: Correlate in vitro IC50 values with in vivo ED50 using linear regression. Include histopathology (e.g., cartilage degradation scoring) and biomarker validation (e.g., serum SOD/MDA) .
Q. What controls are critical when studying this compound’s interaction with IAP proteins (e.g., XIAP)?
- Positive controls: Staurosporine for apoptosis induction.
- Negative controls: XIAP-knockout cells or siRNA-mediated knockdown.
- Technical controls: GAPDH normalization in Western blots and caspase activity assays (fluorogenic substrates). Include co-treatment with Omi/HtrA2 inhibitors to confirm pathway specificity .
Q. How to address batch-to-batch variability in this compound isolated from natural sources?
Standardize extraction protocols (e.g., HPLC-DAD for purity ≥95%) and characterize each batch via NMR and HR-MS. Cross-reference with synthetic this compound to rule out plant-matrix effects. Document phytochemical profiles (e.g., anthraquinone content) in supplementary materials .
Q. Data Interpretation and Reporting
Q. How should researchers report conflicting data on this compound’s pro-survival vs. pro-apoptotic effects?
Contextualize findings by model system (e.g., cancer vs. normal cells) and stress conditions (e.g., oxidative vs. inflammatory). Use RNA-seq to identify differentially expressed genes (e.g., Bcl-2 family) and phosphoproteomics to map signaling crosstalk. Transparently discuss concentration-dependent biphasic effects in limitations .
Q. What metadata standards ensure reproducibility in this compound research?
Adhere to FAIR principles:
特性
IUPAC Name |
2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-6-9-12(16(21-2)13(7)18)15(20)11-8(14(9)19)4-3-5-10(11)17/h3-6,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRXUBDGDSRBGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197254 | |
Record name | Obtusifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477-85-0 | |
Record name | Obtusifolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Obtusifolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Obtusifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。